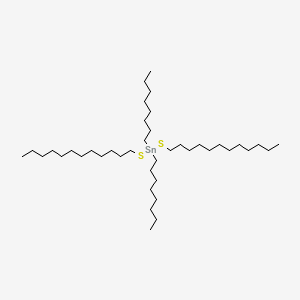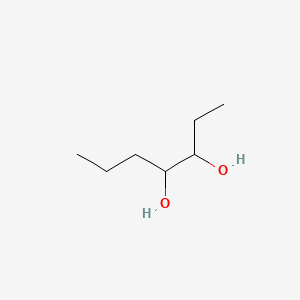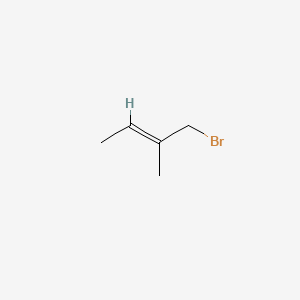
Acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide is a complex organic compound with a molecular formula of C16H14N4O4S2 and a molecular weight of 390.46 g/mol . This compound is characterized by the presence of a benzothiazole ring, an acetic acid moiety, and a sulfonyl hydrazide group, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
Acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide involves its interaction with various molecular targets and pathways. The benzothiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The sulfonyl hydrazide group can act as a reactive site for further chemical modifications, enhancing the compound’s versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, (2-benzothiazolylamino)oxo-: This compound shares the benzothiazole and acetic acid moieties but lacks the sulfonyl hydrazide group.
Acetic acid, oxo-: A simpler compound with only the acetic acid moiety and no benzothiazole or sulfonyl groups.
Uniqueness
The presence of both the benzothiazole ring and the sulfonyl hydrazide group in acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide makes it unique compared to similar compounds.
Properties
CAS No. |
108679-68-1 |
|---|---|
Molecular Formula |
C16H14N4O4S2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide |
InChI |
InChI=1S/C16H14N4O4S2/c1-10-6-8-11(9-7-10)26(23,24)20-19-15(22)14(21)18-16-17-12-4-2-3-5-13(12)25-16/h2-9,20H,1H3,(H,19,22)(H,17,18,21) |
InChI Key |
FDGXRVZOVDMIOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


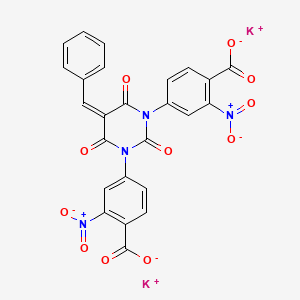

![3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B13757501.png)


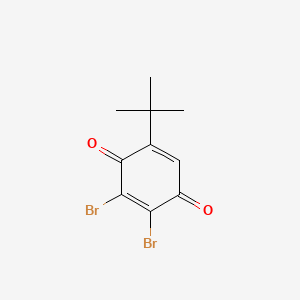

![(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)
